1-(2,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Description
This compound features a phenyl ring substituted with two trifluoromethylthio (-SCF₃) groups at the 2- and 5-positions, a chlorine atom at the benzylic position, and a propan-2-one (acetone-derived) moiety.
Properties
Molecular Formula |
C11H7ClF6OS2 |
|---|---|
Molecular Weight |
368.7 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H7ClF6OS2/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
YHNAVMAOZBPIEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one
Key Differences :
- Substitution Pattern : The trifluoromethylthio groups are at the 3- and 5-positions on the phenyl ring (vs. 2,5 in the target compound).
Functional Implications :
1-(2,5-Bis(trifluoromethoxy)phenyl)propan-2-one
Key Differences :
- Functional Groups : Trifluoromethoxy (-OCF₃) replaces trifluoromethylthio (-SCF₃), and the chlorine atom is absent.
- Electronic and Physical Properties : The oxygen atom in -OCF₃ reduces lipophilicity compared to -SCF₃, while the lack of chlorine diminishes electrophilicity .
Functional Implications :
Impact of Substituents on Bioactivity and Reactivity
- Trifluoromethylthio (-SCF₃) vs. Trifluoromethoxy (-OCF₃) :
- Chlorine Substitution :
- The chlorine atom in the target compound increases susceptibility to hydrolysis or nucleophilic displacement, which could be leveraged in prodrug design .
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